Cyclopentanone-3,3,4,4-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

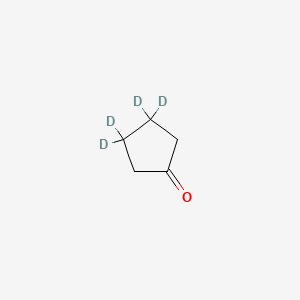

Cyclopentanone-3,3,4,4-D4 is a deuterated derivative of cyclopentanone, where four hydrogen atoms are replaced by deuterium atoms at the 3 and 4 positions. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentanone-3,3,4,4-D4 can be synthesized through the deuteration of cyclopentanone. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of cyclopentanone and deuterium oxide over a deuterium-exchange catalyst in a reactor designed to withstand high pressures and temperatures. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentanone-3,3,4,4-D4 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentanone. These include:

Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to cyclopentanol-3,3,4,4-D4 using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.

Major Products:

Oxidation: this compound oxide.

Reduction: Cyclopentanol-3,3,4,4-D4.

Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cyclopentanone-3,3,4,4-D4 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

Industry: Applied in the synthesis of high-density fuels and other specialized chemicals where isotopic labeling is required for analytical purposes.

Mécanisme D'action

The mechanism of action of cyclopentanone-3,3,4,4-D4 involves its interaction with various molecular targets depending on the specific application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, which is the change in reaction rate caused by the substitution of hydrogen with deuterium.

Comparaison Avec Des Composés Similaires

Cyclopentanone-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

Cyclopentanone: The non-deuterated form, which lacks the isotopic labeling and therefore does not exhibit the kinetic isotope effect.

Cyclohexanone: A six-membered ring ketone with different chemical and physical properties.

Cyclopentenone: A five-membered ring ketone with a double bond, leading to different reactivity and applications.

The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds.

Activité Biologique

Cyclopentanone-3,3,4,4-D4 is a deuterated derivative of cyclopentanone, a cyclic ketone known for its diverse biological activities. The incorporation of deuterium atoms can significantly influence the compound's metabolic stability, biological interactions, and overall pharmacological profile. This article explores the biological activity of this compound through various studies and findings.

This compound has the molecular formula C5H8O with deuterium atoms replacing hydrogen at specific positions on the cyclopentane ring. This modification can alter the compound's reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that cyclopentanones exhibit significant anticancer properties. For instance, cyclohexanone analogs have been shown to possess enhanced activity compared to traditional anticancer agents like curcumin . Cyclopentanone derivatives have been associated with apoptosis induction in cancer cells.

- Antimicrobial Properties : Cyclopentanones have demonstrated antimicrobial effects against various pathogens. The structural modifications in this compound may influence its efficacy against bacterial strains.

- Anti-inflammatory Effects : Compounds similar to this compound have been studied for their anti-inflammatory properties. Inhibition of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 has been documented in related compounds .

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in PC-3 cells | |

| Antimicrobial | Inhibits growth of Acinetobacter | |

| Anti-inflammatory | Reduces iNOS and COX-2 levels |

Case Studies

- Anticancer Effects : A study conducted on various cyclohexanone analogs revealed that certain derivatives exhibited up to 60-fold increased potency against cancer cell lines compared to curcumin. This suggests that this compound may similarly enhance anticancer activity due to its structural characteristics .

- Microbial Inhibition : Research involving Acinetobacter calcoaceticus demonstrated that cyclohexanones could be metabolically converted to more active compounds. This implies that this compound might also undergo similar transformations leading to enhanced antimicrobial effects .

Detailed Research Findings

Research has shown that the introduction of deuterium into organic compounds can lead to increased metabolic stability and altered pharmacokinetic profiles. For instance:

- Metabolic Stability : Deuterated compounds often show slower rates of metabolism compared to their non-deuterated counterparts. This can result in prolonged action and potentially reduced toxicity .

- Pharmacological Implications : The unique properties of deuterated compounds like this compound may open new avenues for drug development in therapeutic areas such as oncology and infectious diseases.

Propriétés

IUPAC Name |

3,3,4,4-tetradeuteriocyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC1([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.